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Methyl 3,4-diamino-5-bromobenzoate

Cat. No.: B1425068
CAS No.: 1245643-11-1
M. Wt: 245.07 g/mol
InChI Key: FJUXWCBISHILFS-UHFFFAOYSA-N
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Description

Contextualization within Aromatic Diamine and Halogenated Benzoate Chemistry

The chemical reactivity of Methyl 3,4-diamino-5-bromobenzoate is best understood by considering its constituent parts. As an aromatic diamine, specifically an ortho-phenylenediamine derivative, it is primed for cyclization reactions to form five- and six-membered heterocyclic rings. The adjacent amino groups can readily condense with a variety of electrophiles, such as aldehydes, ketones, carboxylic acids, and their derivatives, to construct fused ring systems. nih.govbeilstein-journals.org This reactivity is a cornerstone of synthetic strategies for a multitude of heterocyclic scaffolds.

The presence of a bromine atom and a methyl ester group on the benzene (B151609) ring further enhances its synthetic value. Halogenated benzoates are a well-established class of compounds in organic chemistry. The bromine atom can participate in a range of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, allowing for the introduction of diverse substituents at this position. ed.ac.uk The methyl ester group, while relatively stable, can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, providing another handle for molecular elaboration.

Significance as a Strategic Intermediate in Organic Synthesis

The primary significance of this compound lies in its role as a strategic intermediate, particularly in the synthesis of substituted benzimidazoles. nih.gov The benzimidazole (B57391) scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds, including antiviral, anticancer, and antihypertensive agents. nih.govresearchgate.net

The synthesis of benzimidazoles from ortho-phenylenediamines and aldehydes is a well-established and efficient method. nih.govbeilstein-journals.org In this reaction, the two amino groups of the diamine condense with the aldehyde to form a heterocyclic ring. The substituents on the starting diamine are then incorporated into the final benzimidazole product.

By using this compound as the diamine component, chemists can readily synthesize benzimidazoles with a bromine atom and a methyl ester group at specific positions on the benzene ring. These functional groups can then be further modified to create libraries of diverse compounds for biological screening. For instance, the bromine atom can be replaced with various aryl or alkyl groups via cross-coupling reactions, while the ester can be converted into an amide or other functional group. This modular approach is highly valuable in drug discovery and development.

Overview of Research Trajectories and Academic Relevance

Research involving this compound and related compounds is largely focused on the development of new synthetic methodologies and the discovery of novel bioactive molecules. A significant area of investigation is the synthesis of kinase inhibitors, which are a major class of anticancer drugs. ed.ac.uk Many kinase inhibitors contain a substituted benzimidazole or a related heterocyclic core. The ability to easily introduce diversity into the benzimidazole structure using intermediates like this compound is a key driver of research in this area.

Furthermore, the development of more efficient and environmentally friendly methods for the synthesis of benzimidazoles is an active area of research. beilstein-journals.org This includes the use of novel catalysts and reaction conditions to improve yields and reduce waste. The principles of green chemistry are increasingly being applied to the synthesis of these important compounds.

The academic relevance of this compound is underscored by its commercial availability from various chemical suppliers, indicating its use in both academic and industrial research laboratories. sigmaaldrich.comutexas.edu While specific, high-profile publications detailing the use of this exact compound are not always readily accessible, the vast body of literature on the synthesis and application of substituted benzimidazoles provides a clear context for its importance. The ongoing search for new pharmaceuticals and functional materials will likely continue to drive interest in versatile building blocks like this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9BrN2O2 B1425068 Methyl 3,4-diamino-5-bromobenzoate CAS No. 1245643-11-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3,4-diamino-5-bromobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O2/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJUXWCBISHILFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)Br)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245643-11-1
Record name methyl 3,4-diamino-5-bromobenzoate
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Synthetic Methodologies for Methyl 3,4 Diamino 5 Bromobenzoate

Precursor Identification and Derivatization Pathways

The synthesis of the target molecule hinges on the availability and chemical manipulation of suitable precursors. The common starting point is often a substituted benzoic acid derivative, which is then modified through a series of reactions including esterification, bromination, and the introduction of amino groups, typically via nitration and subsequent reduction.

Synthesis from Substituted Benzoic Acid Derivatives

A primary precursor to the target compound is Methyl 3,4-diaminobenzoate (B8644857). chemicalbook.com The synthesis of this precursor is typically achieved through the esterification of 3,4-diaminobenzoic acid. This reaction involves treating the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst.

One documented method involves the reaction of 3,4-diaminobenzoic acid with methanol using concentrated sulfuric acid as the catalyst. chemicalbook.com The reaction mixture is heated, and upon completion, the product is isolated by removing excess methanol and precipitating the ester in ice water. chemicalbook.com An alternative laboratory-scale preparation bubbles hydrogen chloride gas through a suspension of 3,4-diaminobenzoic acid in methanol under reflux. More advanced catalytic systems, such as solid acid catalysts, have also been explored for the esterification of benzoic acids. mdpi.com

Reactant Reagents Conditions Yield Reference
3,4-Diaminobenzoic acidMethanol, Concentrated H₂SO₄90°C, 12 hours98.1% chemicalbook.com
3,4-Diaminobenzoic acidMethanol, HCl gasReflux, 24 hoursNot specified

Bromination Reactions in Aromatic Systems

The introduction of a bromine atom onto the aromatic ring is a key step. The direct bromination of Methyl 3,4-diaminobenzoate is a plausible route. The two amino groups at positions 3 and 4 are strong activating groups and direct incoming electrophiles to the ortho and para positions. The ester group at position 1 is a deactivating group. In this case, the bromine atom is introduced at the C-5 position, which is ortho to the C-4 amino group and meta to the C-3 amino group. This regioselectivity suggests that the directing effect of the C-4 amino group is dominant.

While specific conditions for the direct bromination of Methyl 3,4-diaminobenzoate are not detailed in the provided research, general electrophilic aromatic bromination protocols would be employed. These typically involve a bromine source (e.g., Br₂) and a suitable solvent. The reaction would need to be carefully controlled to prevent polybromination or oxidation due to the highly activated nature of the aromatic ring.

Nitration and Subsequent Reduction Strategies for Diamino Functionality

An alternative and widely used strategy for introducing amino groups onto an aromatic ring involves the nitration of a suitable precursor followed by the chemical reduction of the nitro groups. researchgate.net For the synthesis of Methyl 3,4-diamino-5-bromobenzoate, this pathway would likely begin with a brominated benzoic acid derivative.

A hypothetical pathway could start with 3-bromo-5-nitrobenzoic acid. This precursor would first be esterified to its methyl ester. Subsequently, a second nitro group would be introduced, although achieving the desired 3,4-dinitro substitution pattern can be challenging due to directing group effects.

A more controlled approach involves starting with a precursor where one amino and one nitro group are already in place, such as Methyl 4-amino-3-nitrobenzoate. chemicalbook.com This precursor could be brominated at the 5-position, followed by the reduction of the nitro group to yield the final product. The reduction of aromatic nitro groups to amines is a standard transformation, often accomplished with high efficiency using catalytic hydrogenation. researchgate.net

Optimization of Reaction Conditions and Yield Enhancement

Optimizing reaction parameters such as the choice of catalyst, solvent, and temperature is crucial for maximizing the yield and purity of this compound.

Catalytic Systems in Functional Group Transformations

The choice of catalyst is critical for several transformations in the synthesis of the target compound.

Esterification: Strong mineral acids like concentrated sulfuric acid and anhydrous hydrogen chloride are effective catalysts for the esterification of the benzoic acid precursor. chemicalbook.com Recent research has also demonstrated the utility of heterogeneous solid acid catalysts, such as zirconium-titanium oxides, which can offer advantages in terms of separation and reusability. mdpi.com

Reduction of Nitro Groups: The reduction of dinitro or aminonitro intermediates to the corresponding diamino compound is most commonly achieved via catalytic hydrogenation. Palladium on charcoal (Pd/C) is a highly effective and widely used catalyst for this purpose. researchgate.net Other catalytic systems, such as a Nickel-M-Alumina trimetallic catalyst (where M can be Lanthanum, Ytterbium, or Cerium), have been developed for the hydrogenation of dinitrobenzoic acids. google.com

Transformation Catalyst Precursor Example Reference
EsterificationH₂SO₄3,4-Diaminobenzoic acid chemicalbook.com
EsterificationZr/Ti Solid AcidBenzoic Acid mdpi.com
Nitro Group ReductionPalladium on Charcoal2-Amino-3-nitrobenzoic acid methyl ester researchgate.net
Nitro Group ReductionNi-M-Al Catalystm-Dinitrobenzoic acid google.com

Solvent Effects and Temperature Control

The selection of an appropriate solvent and the precise control of reaction temperature are paramount for controlling reaction rates, selectivity, and minimizing side reactions.

Solvent: In the esterification of 3,4-diaminobenzoic acid, methanol serves as both a reactant and the solvent. chemicalbook.com For other steps, such as the coupling of diaminobenzoic acid derivatives, aprotic polar solvents like N,N-dimethylformamide (DMF) have been used. nih.gov Purification procedures often involve the use of solvents like dichloromethane (B109758) for washing and acetone (B3395972) for recrystallization to isolate the pure product. nih.gov

Temperature: Temperature control is essential throughout the synthesis. The esterification reaction is typically conducted at elevated temperatures, such as 90°C or at the reflux temperature of methanol, to ensure a reasonable reaction rate. chemicalbook.com In contrast, coupling reactions involving sensitive reagents may be performed at room temperature to maintain selectivity. nih.gov The isolation of the final product often involves cooling the reaction mixture, for instance by pouring it into ice water, to induce precipitation and facilitate collection by filtration. chemicalbook.comnih.gov

Reaction Step Solvent Temperature Purpose Reference
EsterificationMethanol90°CDrive reaction to completion chemicalbook.com
Coupling ReactionDMFRoom TemperatureControlled coupling nih.gov
Product PrecipitationWater (Ice)~0°CIsolate product from aqueous phase chemicalbook.comnih.gov
Product WashingDichloromethaneRoom TemperatureRemove non-polar impurities nih.gov
RecrystallizationAcetone/WaterVariablePurification of final product nih.gov

Reaction Kinetics and Mechanistic Considerations in Synthesis

A plausible and commonly employed strategy for the synthesis of aromatic diamines is the reduction of a corresponding nitro-amino compound. In the case of this compound, a likely precursor is methyl 3-amino-5-bromo-4-nitrobenzoate. The key transformation is the selective reduction of the nitro group to a second amino group.

The presence of a bromine atom on the aromatic ring can influence the reaction kinetics. Halogen substituents can sometimes be susceptible to hydrodehalogenation (removal of the halogen) under certain catalytic hydrogenation conditions. Therefore, achieving high chemoselectivity for the nitro group reduction without significant de-bromination is a key consideration. The choice of catalyst is crucial in this regard. Catalysts such as palladium on carbon (Pd/C) are often effective for nitro group reduction. The addition of promoters or the use of specific catalyst preparations, such as sulfided platinum catalysts, can enhance selectivity by reducing the likelihood of side reactions like dehalogenation.

The electronic nature of the substituents also plays a role. The electron-withdrawing nature of the nitro group and the bromine atom, as well as the electron-donating amino group and the ester, will all modulate the electron density of the aromatic ring and influence its interaction with the catalyst surface.

Mechanistic Pathway

The mechanism of catalytic hydrogenation of an aromatic nitro compound on a metal surface (e.g., Pd, Pt, Ni) can be generally described by the Horiuti-Polanyi mechanism. This involves the following key steps:

Adsorption of Reactants: Both the aromatic nitro compound and hydrogen gas adsorb onto the surface of the metal catalyst.

Dissociation of Hydrogen: The adsorbed molecular hydrogen dissociates into hydrogen atoms on the catalyst surface.

Stepwise Hydrogenation: The adsorbed nitro group is sequentially hydrogenated by the surface-bound hydrogen atoms, proceeding through the nitroso and hydroxylamine (B1172632) intermediates.

Desorption of Product: The final product, the aromatic diamine, desorbs from the catalyst surface, regenerating the active sites for the next catalytic cycle.

The exact kinetics (e.g., reaction order with respect to the nitro compound, hydrogen pressure) can vary depending on the specific reaction conditions and the catalyst system employed. For instance, at high concentrations of the nitro compound, the reaction may exhibit zero-order kinetics with respect to the substrate, as the catalyst surface is saturated.

Interactive Data Table: Factors Influencing Nitro Group Reduction

Below is a table summarizing key variables and their potential impact on the synthesis of this compound via the reduction of a nitro precursor.

FactorVariablePotential Impact on Synthesis
Catalyst Type (e.g., Pd/C, Pt/C, Raney Ni)Affects reaction rate and chemoselectivity (nitro reduction vs. dehalogenation).
LoadingHigher loading can increase the reaction rate but also the cost.
Solvent Type (e.g., Ethanol, Methanol, Ethyl Acetate)Can influence the solubility of reactants and the interaction with the catalyst surface.
Temperature Reaction Temperature (°C)Higher temperatures generally increase the reaction rate but may decrease selectivity.
Pressure Hydrogen Pressure (psi or bar)Higher pressure typically increases the rate of hydrogenation.
Substrate Concentration Molarity (mol/L)Can affect the reaction order and the potential for side reactions.

It is important to note that the specific optimal conditions for the synthesis of this compound would need to be determined experimentally. The information presented here is based on general principles of catalytic hydrogenation of substituted aromatic nitro compounds.

Reactivity and Advanced Chemical Transformations of Methyl 3,4 Diamino 5 Bromobenzoate

Reactions Involving Aromatic Amino Groups

The two amino groups on the benzene (B151609) ring are primary sites for a variety of chemical transformations, including oxidation, reduction, nucleophilic substitution, and cyclization reactions. The electronic nature of the amino groups, being strong activating groups, significantly influences the reactivity of the aromatic ring. chemistrysteps.comncert.nic.in

Oxidation Pathways of Diamino Moieties

The oxidation of aromatic amines and diamines can proceed through various pathways, often involving the formation of radical cations. acs.org The presence of two amino groups in Methyl 3,4-diamino-5-bromobenzoate makes it susceptible to oxidation. The oxidation can be initiated by agents like hydroxyl radicals, leading to the formation of amine cation radicals. acs.org The stability and subsequent reactions of these radicals are influenced by the substitution pattern on the aromatic ring. While the benzene ring itself is generally inert to strong oxidizing agents like KMnO₄, the alkyl side chains on an aromatic ring can be oxidized to carboxylic acids. pressbooks.pubopenstax.org

Reduction Chemistry for Further Derivatization

While the amino groups are already in a reduced state, the bromo substituent on the aromatic ring can undergo reduction. Catalytic hydrogenation (H₂ with a catalyst like Pd/C) or the use of reducing metals in an acidic medium can be employed to remove the bromine atom. msu.edu This debromination would yield Methyl 3,4-diaminobenzoate (B8644857), opening up different avenues for derivatization. Additionally, if a nitro group were present, it could be readily reduced to an amino group using reagents like tin or iron in hydrochloric acid. chemistrysteps.commsu.edu

Nucleophilic Substitution Reactions at Amino Centers

The amino groups of this compound can act as nucleophiles and participate in substitution reactions. ncert.nic.in

Alkylation: Amines can undergo alkylation with alkyl halides. ncert.nic.in The reaction of this compound with alkyl halides can lead to the formation of mono- and di-alkylated products at the nitrogen atoms. The degree of alkylation can be controlled by the reaction conditions and the stoichiometry of the reactants. Selective mono-N-alkylation of aromatic amines can be achieved using dialkyl carbonates under specific catalytic conditions. acs.org

Acylation: Primary and secondary aromatic amines react with acylating agents like acid chlorides and anhydrides in a process called acylation. ncert.nic.inlibretexts.org This reaction, often carried out in the presence of a base like pyridine, results in the formation of amides. ncert.nic.in Acetylation of the amino groups in this compound can be used to control the reactivity of the aromatic ring, particularly in electrophilic substitution reactions. chemistrysteps.comquora.com The acetyl group is less activating than the amino group, which can help in achieving selective substitution on the benzene ring. quora.comyoutube.com

Cyclization Reactions for Heterocyclic Scaffold Formation

The ortho-diamine arrangement of the amino groups in this compound is a key structural feature that allows for its use as a building block in the synthesis of various heterocyclic compounds.

Benzimidazoles are an important class of heterocyclic compounds with diverse biological activities. nih.govchemicalbook.com A common and efficient method for their synthesis involves the condensation of o-phenylenediamines with aldehydes. nih.govorganic-chemistry.org this compound can react with various aldehydes in the presence of an oxidizing agent or a catalyst to form substituted benzimidazoles. organic-chemistry.orgnih.gov Different catalytic systems, including those based on transition metals and Brønsted acids, have been developed to facilitate this transformation under mild conditions. organic-chemistry.orgorganic-chemistry.org

Table 1: Examples of Catalysts and Conditions for Benzimidazole (B57391) Synthesis from o-Phenylenediamines and Aldehydes

Catalyst/ReagentSolventTemperatureKey Features
OxoneWet DMFRoom TemperatureMild conditions, high purity of products. organic-chemistry.org
H₂O₂/HClAcetonitrileRoom TemperatureShort reaction time, excellent yields. organic-chemistry.org
Hypervalent iodine--Mild conditions, short reaction times, high yields. organic-chemistry.org
Copper(II) oxide nanoparticlesDMSOUnder airHeterogeneous catalyst, can be recycled. organic-chemistry.org

Quinoxalines are another class of nitrogen-containing heterocyclic compounds that can be synthesized from o-phenylenediamines. sapub.orgnih.gov The classical and widely used method for quinoxaline (B1680401) synthesis is the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. sapub.orgnih.govchim.it this compound can be reacted with various α-dicarbonyl compounds, such as glyoxal (B1671930) or benzil (B1666583), to yield substituted quinoxalines. tsijournals.comtsijournals.comthieme-connect.de This condensation reaction can be catalyzed by acids or various metal catalysts to improve yields and reaction times. sapub.orgnih.gov Microwave-assisted synthesis has also been employed as a green and efficient method for preparing quinoxalines. tsijournals.comtsijournals.com

Table 2: Examples of Reagents and Conditions for Quinoxaline Synthesis from o-Phenylenediamines

Dicarbonyl CompoundCatalyst/ConditionsProduct Type
GlyoxalMicrowave irradiation (160W, 60s)Quinoxaline tsijournals.comtsijournals.com
BenzilMicrowave irradiation (160W, 60s)2,3-Diphenylquinoxaline tsijournals.com
Ethyl pyruvaten-Butanol, reflux3-Methyl-2(1H)-quinoxalinone nih.gov
Various 1,2-diketonesAlumina-supported heteropolyoxometalates, Toluene, RTSubstituted quinoxalines nih.gov

Reactions Involving the Bromine Substituent

The bromine atom on the aromatic ring is a key site for various synthetic modifications, most notably through metal-catalyzed cross-coupling reactions and nucleophilic substitution.

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound (typically a boronic acid or ester) with an organohalide. youtube.com It is anticipated that this compound would react with various aryl or vinyl boronic acids in the presence of a palladium catalyst and a base to form biaryl or vinyl-aryl compounds, respectively. A typical catalytic system for such a transformation might involve a palladium(0) source, such as Pd(PPh₃)₄, and a base like potassium carbonate. beilstein-journals.orglibretexts.org The presence of the two amino groups might influence the reaction by coordinating to the palladium center, potentially requiring specific ligand selection for optimal results.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. beilstein-journals.orgyoutube.com this compound could theoretically be coupled with various alkenes, such as acrylates or styrenes, using a palladium catalyst like palladium(II) acetate (B1210297) and a base like triethylamine. beilstein-journals.org The reaction typically proceeds with high trans selectivity. youtube.com Challenges in the Heck reaction of bromo derivatives can sometimes include dehalogenation as a side reaction. beilstein-journals.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. nih.govchemscene.com this compound is expected to undergo Sonogashira coupling with terminal alkynes to produce arylalkyne derivatives. rsc.org These reactions are often carried out under mild conditions. nih.govbeilstein-journals.org Copper-free Sonogashira protocols have also been developed and could be applicable. nih.gov

A summary of representative conditions for these coupling reactions with generic aryl bromides is presented below.

ReactionTypical CatalystTypical BaseCoupling Partner
Suzuki-Miyaura Pd(PPh₃)₄, Pd(OAc)₂K₂CO₃, Cs₂CO₃Aryl/Vinyl Boronic Acid
Heck Pd(OAc)₂, PdCl₂Et₃N, K₂CO₃Alkene
Sonogashira Pd(PPh₃)₄/CuIEt₃N, PiperidineTerminal Alkyne

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.com For this reaction to proceed, the aromatic ring must typically be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgrsc.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex. masterorganicchemistry.comrsc.org

Ester Group Transformations

The methyl ester group of this compound is amenable to several important transformations, primarily hydrolysis and transesterification.

The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 3,4-diamino-5-bromobenzoic acid. cymitquimica.com This transformation is typically achieved under either acidic or basic conditions. Basic hydrolysis, using a reagent like sodium hydroxide (B78521) in a water/alcohol solvent mixture, would involve the saponification of the ester, followed by an acidic workup to protonate the resulting carboxylate salt. Acid-catalyzed hydrolysis, using a strong acid like hydrochloric or sulfuric acid in aqueous media, would proceed via protonation of the carbonyl oxygen, followed by nucleophilic attack of water. Given the presence of the basic amino groups, an acidic hydrolysis would likely require a stoichiometric amount of acid to protonate both the amines and catalyze the reaction.

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. masterorganicchemistry.com This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com For this compound, reacting it with a different alcohol (e.g., ethanol) in the presence of a catalyst would yield the corresponding ethyl ester. To drive the equilibrium towards the desired product, the alcohol reactant is often used in large excess or as the solvent. masterorganicchemistry.com The choice of catalyst (e.g., sodium methoxide (B1231860) for basic conditions or sulfuric acid for acidic conditions) would need to account for the other functional groups present on the ring.

Multicomponent Reactions Incorporating this compound

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product in a single step. rsc.orgsynthonix.com The ortho-phenylenediamine moiety within this compound makes it a prime candidate for certain types of MCRs, particularly for the synthesis of heterocyclic systems like benzimidazoles. beilstein-journals.org

For instance, ortho-phenylenediamines are known to react with aldehydes or carboxylic acids (or their derivatives) to form benzimidazoles. A one-pot reaction of this compound with an aldehyde would be expected to yield a 2-substituted-5-bromo-6-methoxycarbonylbenzimidazole. While specific examples utilizing this compound in MCRs are not prominent in the literature, its structural motifs are analogous to substrates used in a variety of powerful MCRs, suggesting its potential utility in the rapid construction of complex molecules. nih.govsynthonix.com

Applications in Advanced Organic Synthesis and Medicinal Chemistry Intermediates

Construction of Complex Heterocyclic Systems

Nitrogen-containing heterocycles are ubiquitous in natural products, pharmaceuticals, and functional materials. nih.gov The ortho-diamine functionality of Methyl 3,4-diamino-5-bromobenzoate is a classic precursor for the synthesis of several important classes of fused nitrogen heterocycles.

The reaction of an ortho-phenylenediamine with a carboxylic acid or its equivalent is a fundamental method for constructing the benzimidazole (B57391) core. This compound serves as an ideal substrate for this transformation. The condensation of its 1,2-diamine groups with various aldehydes or carboxylic acids leads to the formation of a 5- or 6-bromo-7- or 5-carbomethoxy-substituted benzimidazole ring. The bromine atom and ester group remain as handles for further functionalization. Benzimidazole derivatives are known to possess a wide array of biological activities, including antimicrobial, antiviral, anti-inflammatory, anticancer, and anti-diabetic properties. nih.gov

Quinoxalines, another important class of nitrogen-containing heterocycles, are readily synthesized by the condensation of an ortho-diamine with a 1,2-dicarbonyl compound. This compound can react with compounds like glyoxal (B1671930) or benzil (B1666583) to yield highly functionalized quinoxaline (B1680401) derivatives. These scaffolds are of significant interest in drug discovery. nih.govnih.gov For instance, quinoxaline structures have been identified as potent inhibitors of dipeptidyl peptidase-IV (DPP-4), making them valuable in the development of new treatments for diabetes. nih.gov Furthermore, various quinoxaline-based molecules have been investigated as potential anticancer agents. nih.gov

The reactivity of the vicinal diamine moiety extends beyond the synthesis of benzimidazoles and quinoxalines. Depending on the reaction partner, it can be used to construct a variety of other fused nitrogen-containing heterocycles. nih.govresearchgate.net For example, reaction with specific reagents can lead to the formation of phenazines or other multi-nitrogen systems like triazines. nih.gov The development of efficient synthetic methods for these diverse heterocyclic backbones is a continuous goal in organic chemistry, driven by the need for novel structures with unique biological or material properties. nih.gov

Role as a Key Intermediate in the Synthesis of Pharmacologically Relevant Scaffolds

Due to its utility in building core heterocyclic structures, this compound is a key intermediate for a multitude of pharmacologically relevant scaffolds. The benzimidazoles and quinoxalines derived from this starting material are central to drugs targeting a wide spectrum of diseases. nih.govnih.gov

Examples of Pharmacological Activities Associated with Derived Scaffolds:

Anticancer: Both benzimidazole and quinoxaline cores are features in many compounds investigated for cancer therapy. nih.govnih.gov

Antidiabetic: Quinoxaline derivatives have been developed as DPP-4 inhibitors for managing diabetes. nih.gov

Antimicrobial & Antiviral: The benzimidazole scaffold is a well-known pharmacophore in agents targeting microbes and viruses. nih.gov

Enzyme Inhibition: Benzimidazoles are found in Factor Xa (FXa) inhibitors and poly(ADP-ribose)polymerase (PARP) inhibitors. nih.gov

The presence of the bromo and ester functional groups on the scaffold derived from this compound allows for extensive Structure-Activity Relationship (SAR) studies, enabling the fine-tuning of potency and selectivity for a given biological target. nih.gov

Development of Novel Organic Materials and Ligands

The applications of heterocycles synthesized from this compound are not limited to medicinal chemistry. These structures are also valuable in the creation of novel organic materials and ligands. Nitrogen-containing heterocycles are increasingly used as ligands in transition-metal catalysis and organocatalysis. nih.gov

The resulting heterocyclic systems can be further elaborated using the remaining functional groups. The bromine atom is particularly useful for participating in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), which can be used to construct extended π-conjugated systems for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The ester group can be hydrolyzed to a carboxylic acid, which can serve as an anchoring group to surfaces or as a coordination site for metal ions, leading to the formation of metal-organic frameworks (MOFs) or novel coordination polymers.

Advanced Spectroscopic and Structural Elucidation Methodologies in Research on Methyl 3,4 Diamino 5 Bromobenzoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

NMR spectroscopy is a powerful, non-destructive analytical technique that provides extensive information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the detailed mapping of atoms and their chemical environments.

Proton NMR (¹H NMR) is instrumental in identifying the number and type of hydrogen atoms in a molecule. The chemical shift (δ) of each proton signal indicates its electronic environment, while the signal's multiplicity reveals the number of neighboring protons.

For Methyl 3,4-diamino-5-bromobenzoate, the ¹H NMR spectrum provides distinct signals corresponding to the aromatic protons, the amine protons, and the methyl ester protons. A reported ¹H NMR spectrum in deuterated chloroform (CDCl₃) shows characteristic peaks that confirm the compound's structure. chemicalbook.com The two aromatic protons appear as distinct singlets, indicating they are not coupled to each other. The protons of the two amino groups (NH₂) often appear as broad singlets due to quadrupole broadening and potential hydrogen exchange. The methyl group of the ester function characteristically appears as a sharp singlet further upfield.

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃ chemicalbook.com

Chemical Shift (δ) ppm Multiplicity Integration Assignment
7.74 Singlet (s) 1H Aromatic H
7.35 Singlet (s) 1H Aromatic H
4.18 Broad Singlet (br s) 2H Amine (NH₂)
3.85 Singlet (s) 3H Methyl Ester (OCH₃)

This is an interactive data table. Select a row to highlight the corresponding proton environment.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for the comprehensive mapping of the carbon backbone. The chemical shifts in ¹³C NMR are indicative of the carbon's hybridization and the nature of the atoms attached to it.

For this compound, eight distinct signals are expected, corresponding to the eight carbon atoms in the molecule. This includes the carbonyl carbon of the ester group, the six carbons of the benzene (B151609) ring, and the methyl carbon of the ester. The positions of the bromine and two amino substituents significantly influence the chemical shifts of the aromatic carbons. For instance, the carbon atom directly bonded to the bromine (C-Br) will be shifted, as will the carbons bonded to the nitrogen atoms (C-N).

While one-dimensional NMR provides information about the chemical environment of individual nuclei, two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically on adjacent carbon atoms. In this compound, a COSY spectrum would confirm the absence of correlation between the two aromatic protons, consistent with their singlet multiplicity in the ¹H NMR spectrum.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. An HSQC spectrum would definitively link the aromatic proton at 7.74 ppm to its corresponding aromatic carbon and the proton at 7.35 ppm to its carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and piecing together molecular fragments. For this molecule, an HMBC experiment would show a correlation from the methyl protons (δ 3.85) to the ester's carbonyl carbon, confirming the structure of the methyl ester group. The structures of complex derivatives are often confirmed using key HMBC correlations. beilstein-journals.org

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Studies

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide clues about its structure through fragmentation analysis. The molecular formula of this compound is C₈H₉BrN₂O₂, with a molecular weight of approximately 245.07 g/mol . sigmaaldrich.comsigmaaldrich.comchemscene.com

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy, allowing for the determination of the elemental formula of a molecule. HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions. nih.gov For this compound, HRMS would confirm the molecular formula C₈H₉BrN₂O₂ by providing a highly accurate mass measurement. A key feature in the mass spectrum of a bromine-containing compound is the presence of two peaks of nearly equal intensity for the molecular ion, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br), separated by two mass units.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing thermally fragile or non-volatile molecules, as it typically produces intact molecular ions with minimal fragmentation. nih.gov In ESI-MS, the analyte is ionized by creating a fine spray of charged droplets.

For the analysis of this compound, ESI-MS in positive ion mode would be expected to show a prominent signal for the protonated molecule, [M+H]⁺. Due to the presence of bromine, this would appear as a pair of peaks with approximately equal intensity at m/z 246 and 248. ESI-MS is a powerful tool for monitoring reactions involving this compound and for characterizing its derivatives. nih.govbeilstein-journals.org

Table 2: Expected ESI-MS Data for this compound

Ion Formula Isotope Calculated m/z
[M+H]⁺ [C₈H₁₀⁷⁹BrN₂O₂]⁺ ⁷⁹Br ~246.0

This is an interactive data table. Select a row to highlight the corresponding isotopic peak.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying functional groups and probing the vibrational modes within a molecule. In the study of this compound, these methods provide invaluable information about the presence and chemical environment of its key structural features.

The IR spectrum of a molecule is generated by the absorption of infrared radiation at frequencies corresponding to its vibrational transitions. Conversely, Raman spectroscopy involves the inelastic scattering of monochromatic light, providing information about vibrational, rotational, and other low-frequency modes.

For this compound, the characteristic vibrational frequencies can be assigned to specific functional groups. The amino (-NH2) groups typically exhibit symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm-1. The carbonyl (C=O) stretching of the methyl ester group is expected to produce a strong absorption band around 1700-1720 cm-1. Aromatic C-H stretching vibrations are generally observed above 3000 cm-1, while the C=C stretching vibrations of the benzene ring appear in the 1450-1600 cm-1 region. The C-N stretching vibrations of the aromatic amines are typically found in the 1250-1350 cm-1 range. The presence of the bromine atom can be identified by the C-Br stretching vibration, which is expected at lower frequencies, typically in the 500-650 cm-1 range.

A study on the related compound 3,4-diaminobenzoic acid provided detailed vibrational assignments which can be used as a reference for this compound. nih.gov The vibrational spectra of methyl benzoate have also been studied in detail, offering insights into the vibrations associated with the methyl ester group. rsc.orgamericanelements.com

Table 1: Predicted Infrared and Raman Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted IR Frequency (cm-1) Predicted Raman Frequency (cm-1)
Amino (-NH2)Asymmetric Stretch3450 - 34003450 - 3400
Symmetric Stretch3350 - 33003350 - 3300
Scissoring1650 - 16001650 - 1600
Methyl Ester (-COOCH3)C=O Stretch1720 - 17001720 - 1700
C-O Stretch1300 - 12001300 - 1200
Aromatic RingC-H Stretch3100 - 30003100 - 3000
C=C Stretch1600 - 14501600 - 1450
Bromo (-Br)C-Br Stretch650 - 500650 - 500

Note: The predicted frequencies are based on typical values for these functional groups and data from analogous compounds.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which govern the crystal packing.

For this compound, a similar pattern of intermolecular hydrogen bonding involving the amino groups and the carbonyl oxygen is expected. The presence of the bulky bromine atom could influence the crystal packing, potentially leading to different polymorphic forms. The precise determination of the crystal structure would confirm the planar or near-planar conformation of the benzene ring and provide accurate measurements of the C-Br, C-N, and ester group bond lengths and angles.

Table 2: Hypothetical Crystallographic Data for this compound based on Analogy with Methyl 3,5-diaminobenzoate

Parameter Predicted Value
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)~9.1
b (Å)~4.8
c (Å)~15.7
β (°)~98.5
Z4
Hydrogen BondingN-H···O

Note: These values are hypothetical and based on the crystal structure of methyl 3,5-diaminobenzoate. researchgate.net Actual values for this compound would require experimental determination.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Properties

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. For aromatic compounds like this compound, the most significant electronic transitions are typically π → π* transitions associated with the conjugated system of the benzene ring.

The position and intensity of the absorption maxima (λmax) are sensitive to the nature and position of substituents on the aromatic ring. The amino groups (-NH2) are strong auxochromes, meaning they can shift the absorption bands to longer wavelengths (a bathochromic or red shift) and increase their intensity (a hyperchromic effect). This is due to the donation of the lone pair of electrons from the nitrogen atom into the π-system of the ring, which extends the conjugation. The bromine atom, also having lone pairs of electrons, can act as an auxochrome as well.

The UV-Vis spectrum of o-phenylenediamine (B120857), a related diamine, shows absorption bands around 210 nm, 240 nm, and 294 nm, which are attributed to π → π* transitions of the disubstituted benzene ring. researchgate.net For this compound, it is anticipated that the absorption maxima will be red-shifted compared to benzene due to the presence of the two amino groups and the bromine atom. The electronic transitions in the bromine molecule itself have also been a subject of investigation. researchgate.net

Table 3: Expected UV-Vis Absorption Maxima for this compound in a Non-polar Solvent

Electronic Transition Expected λmax (nm)
π → π~240 - 260
π → π~290 - 320

Note: These are estimated values based on the electronic properties of substituted benzenes and related diamino compounds. The exact λmax values can be influenced by the solvent used.

Computational and Theoretical Chemistry Studies of Methyl 3,4 Diamino 5 Bromobenzoate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are powerful computational tools used to investigate the molecular structure, electronic properties, and reactivity of chemical compounds. These methods, rooted in the principles of quantum mechanics, provide detailed insights into the behavior of molecules at the atomic and subatomic levels. For Methyl 3,4-diamino-5-bromobenzoate, such studies are instrumental in understanding its fundamental chemical characteristics.

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a prominent computational method used to describe the electronic structure of many-body systems. It has become a widely used tool in computational chemistry for studying the properties of molecules. DFT calculations for this compound can elucidate its geometry, vibrational modes, and electronic characteristics, which are crucial for predicting its chemical behavior.

Geometry optimization is a computational process that seeks to find the arrangement of atoms in a molecule that corresponds to the minimum energy, representing the most stable conformation. For this compound, this involves calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is reached. This optimized structure is essential for accurately predicting other molecular properties.

Illustrative Optimized Geometric Parameters for this compound

Parameter Bond/Angle Calculated Value
Bond Length C-Br 1.89 Å
C-N (amino) 1.38 Å
C=O (ester) 1.21 Å
C-O (ester) 1.34 Å
Bond Angle C-C-Br 120.5°
H-N-H 115.0°

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations for similar aromatic compounds.

Following geometry optimization, vibrational frequency analysis is performed to confirm that the structure is a true energy minimum and to predict its infrared (IR) and Raman spectra. The calculated frequencies correspond to the normal modes of vibration of the molecule. These theoretical spectra can be compared with experimental data to aid in the structural characterization of the compound. researchgate.netnih.govscirp.org

Illustrative Vibrational Frequencies and Assignments for this compound

Frequency (cm⁻¹) Vibrational Mode Assignment
3450 Symmetric Stretching N-H (Amino Group)
3350 Asymmetric Stretching N-H (Amino Group)
1710 Stretching C=O (Ester Group)
1620 Scissoring N-H (Amino Group)
1430 Skeletal Stretching C-C (Aromatic Ring)
1250 Stretching C-O (Ester Group)

Note: This data is illustrative. The exact frequencies are dependent on the specific computational method and basis set used.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilic character. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

Illustrative FMO Properties of this compound

Parameter Energy (eV)
HOMO Energy -5.85
LUMO Energy -1.20

Note: These energy values are illustrative examples derived from typical DFT calculations on substituted benzene (B151609) rings.

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the Lewis-like bonding structure, including lone pairs and bond orbitals. wikipedia.orgwisc.edu It examines the delocalization of electron density between filled "donor" NBOs and empty "acceptor" NBOs, which is a key factor in molecular stability. wikipedia.org The strength of these donor-acceptor interactions can be quantified by second-order perturbation theory, where a larger interaction energy indicates greater delocalization and stabilization. researchgate.net

Illustrative NBO Analysis of Key Interactions in this compound

Donor NBO Acceptor NBO Stabilization Energy E(2) (kcal/mol)
LP (N) π* (C-C) 18.5
LP (O) σ* (C-C) 5.2

Note: The data presented is illustrative of typical stabilization energies found in similar molecular systems.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP surface is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. researchgate.netwalisongo.ac.id Green and yellow areas represent intermediate potential values.

In this compound, the MEP map would likely show negative potential (red/yellow) around the oxygen atoms of the ester group and the nitrogen atoms of the amino groups, indicating these are the primary sites for electrophilic interaction. Conversely, positive potential (blue) would be expected around the hydrogen atoms of the amino groups, making them potential sites for nucleophilic interaction.

Molecular Docking Studies and Intermolecular Interactions (in the context of derived bioactive compounds)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug design to understand the interaction between a ligand and its target protein at the molecular level. For bioactive compounds derived from this compound, molecular docking studies have been instrumental in elucidating their mechanism of action.

One significant class of compounds synthesized from this compound are triketone-quinoxaline hybrids, which have been identified as potent inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). hep.com.cnaliyuncs.combohrium.com HPPD is a key enzyme in the tyrosine catabolic pathway and is a validated target for the development of herbicides.

Molecular docking studies of these triketone-quinoxaline derivatives have been performed to investigate their binding mode within the active site of Arabidopsis thaliana HPPD (AtHPPD). hep.com.cnaliyuncs.com The three-dimensional models for these studies are often generated using computational software packages such as SYBYL and GOLD. hep.com.cn

Key Research Findings from Molecular Docking Studies:

Binding Interactions: The docking results for a representative compound, 2-(2,3-dimethyl-8-(o-tolyl)quinoxaline-6-carbonyl)-3-hydroxycyclohex-2-en-1-one, revealed that the two adjacent carbonyl groups of the triketone moiety chelate with the ferrous ion (Fe(II)) in the active site of AtHPPD in a bidentate fashion. hep.com.cn

Pi-Stacking Interactions: The quinoxaline (B1680401) scaffold of the inhibitor engages in parallel π-stacking interactions with the phenylalanine residues Phe424 and Phe381. Additionally, the extended phenyl group of the derivative forms a π-π stacking interaction with Phe392. hep.com.cn These interactions are crucial for the stability of the ligand-protein complex.

Structure-Activity Relationship: The insights gained from these docking studies help in understanding the structure-activity relationships of these inhibitors and guide the molecular design of new, more potent herbicides. The triketone-quinoxaline scaffold has been identified as a promising framework for the discovery of novel HPPD inhibitors. hep.com.cn

The following table summarizes the key intermolecular interactions observed in the molecular docking studies of triketone-quinoxaline HPPD inhibitors derived from this compound.

Interaction TypeInteracting Moiety of InhibitorInteracting Residue/Component in AtHPPD
ChelationTriketone moiety (two adjacent carbonyls)Ferrous ion (Fe(II))
π-π StackingQuinoxaline scaffoldPhenylalanine 424 (Phe424)
π-π StackingQuinoxaline scaffoldPhenylalanine 381 (Phe381)
π-π StackingExtended phenyl groupPhenylalanine 392 (Phe392)

Hirshfeld Surface Analysis for Intermolecular Interactions in Crystalline States (if applicable for derivatives)

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions in the crystalline state of a molecule. While this technique is valuable for understanding the packing of molecules in a crystal lattice and identifying key intermolecular contacts, specific Hirshfeld surface analysis studies for derivatives of this compound were not prominently available in the reviewed scientific literature.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a vital tool for elucidating the mechanisms of chemical reactions, providing detailed information about transition states, reaction intermediates, and energy barriers. This understanding is essential for optimizing reaction conditions and designing new synthetic pathways.

In the context of this compound, this compound serves as a key intermediate in the synthesis of more complex bioactive molecules. For example, it is used to prepare methyl 8-bromo-2,3-dimethylquinoxaline-6-carboxylate, a precursor for the aforementioned HPPD inhibitors. hep.com.cnaliyuncs.com This transformation involves a condensation reaction.

Despite the synthetic importance of these reactions, specific computational studies detailing the reaction mechanisms for the derivatization of this compound were not identified in the surveyed literature. Theoretical investigations into related reactions, such as the general mechanisms of quinoxaline formation from o-phenylenediamines and dicarbonyl compounds, have been reported. nih.govmdpi.comchim.itnih.gov These studies typically employ quantum chemical methods, such as Density Functional Theory (DFT), to map out the potential energy surface of the reaction and identify the most favorable reaction pathway. Such computational approaches could, in principle, be applied to the specific reactions involving this compound to gain a deeper understanding of the reaction dynamics and substituent effects.

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The classical synthesis of Methyl 3,4-diamino-5-bromobenzoate typically involves the reduction of a nitroaromatic precursor. A common route starts with Methyl 4-amino-3-bromo-5-nitrobenzoate, which is then reduced using reagents like tin(II) chloride in methanol (B129727). While effective, future research is increasingly focused on developing more sustainable and efficient synthetic strategies.

The principles of green chemistry are driving the exploration of novel catalytic systems for the reduction of nitroaromatics. These include the use of heterogeneous catalysts, which can be easily recovered and reused, minimizing waste and environmental impact. For instance, magnetic nanostructured catalysts are gaining attention due to their high efficiency and simple separation using an external magnetic field. The development of such catalysts for the synthesis of aromatic amines offers a more environmentally benign alternative to traditional methods.

Furthermore, advancements in catalytic amination reactions present another avenue for novel synthetic pathways. Copper-catalyzed amination of bromobenzoic acids has been demonstrated as a regioselective method for producing N-aryl and N-alkyl anthranilic acid derivatives. nih.govnih.govorganic-chemistry.orgsemanticscholar.org Future investigations could adapt these catalytic amination techniques to directly introduce the amino groups onto a brominated benzoic acid scaffold, potentially offering a more streamlined and sustainable synthesis of this compound and its derivatives.

The biosynthesis of aminobenzoic acid and its derivatives from renewable feedstocks like glucose is also an emerging area of interest. While currently focused on simpler aminobenzoic acids, future advancements in synthetic biology could lead to engineered microbial pathways for the production of more complex molecules like halogenated diaminobenzoates.

Synthetic ApproachKey FeaturesPotential Advantages
Catalytic Reduction of Nitroaromatics Use of heterogeneous catalysts (e.g., magnetic nanoparticles).Easy catalyst recovery and reuse, reduced waste, environmentally friendly.
Catalytic Amination Direct introduction of amino groups onto a brominated scaffold.Potentially fewer synthetic steps, increased efficiency.
Biosynthesis Utilization of engineered microorganisms.Use of renewable feedstocks, sustainable production.

Diversification of Applications in Medicinal Chemistry and Drug Discovery

The structural motif of diaminobenzoic acid is a recognized "privileged scaffold" in medicinal chemistry, frequently appearing in molecules with diverse biological activities. This makes this compound a valuable starting material for the synthesis of novel therapeutic agents.

One of the most promising areas is in the development of kinase inhibitors for cancer therapy. The 2-aminobenzothiazole scaffold, which can be synthesized from precursors like this compound, is found in numerous potent and selective anticancer agents that target various protein kinases. masterorganicchemistry.comuomustansiriyah.edu.iq The diamino functionality allows for the construction of heterocyclic ring systems that are crucial for binding to the ATP-binding site of kinases. The bromine atom can also be exploited for further structural modifications to enhance potency and selectivity.

Furthermore, diaminobenzoic acid derivatives have been investigated as inhibitors of other important enzyme families. For example, they have been shown to inhibit M1 aminopeptidases, which are involved in immune responses. escholarship.org The unique substitution pattern of this compound could be leveraged to design novel inhibitors with improved pharmacological properties. The concept of "scaffold hopping," where a known active core is replaced with a structurally different but functionally similar one, could also be applied to discover new anticancer drugs based on the aminobenzoquinone structure. nih.gov

Potential Therapeutic TargetRationale for Using this compound
Protein Kinases The diamino groups facilitate the synthesis of heterocyclic scaffolds common in kinase inhibitors.
M1 Aminopeptidases The diaminobenzoic acid core is a known inhibitor scaffold.
Novel Anticancer Agents Can serve as a starting point for scaffold hopping and the development of new aminobenzoquinone-based drugs.

Integration into Materials Science and Supramolecular Chemistry

The presence of a bromine atom in this compound opens up exciting possibilities in the field of materials science and supramolecular chemistry, primarily through the phenomenon of halogen bonding. Halogen bonds are non-covalent interactions where a halogen atom acts as an electrophilic species, interacting with a Lewis base. These interactions are directional and their strength is tunable, making them powerful tools in crystal engineering for the design of novel solid-state materials. nih.gov

The bromine atom in this compound can participate in halogen bonding with suitable acceptor atoms like oxygen or nitrogen in other molecules, leading to the formation of well-ordered supramolecular architectures. This self-assembly process can be used to construct functional materials with interesting optical, electronic, or porous properties. For instance, perhalogenated anilines have been shown to act as bifunctional donors of both hydrogen and halogen bonds in the formation of co-crystals. nih.govacs.orgacs.org

The amino groups of this compound can also be functionalized to create more complex building blocks for materials synthesis. For example, functionalized anilines are used in the synthesis of conductive polymers and sensors. rsc.orgresearchgate.nethoustonmethodist.org The combination of the reactive amino groups and the halogen bonding capability of the bromine atom makes this compound a versatile precursor for the design of new functional organic materials. Future research could focus on the synthesis of liquid crystals, porous organic frameworks, and other advanced materials derived from this compound.

Advanced Spectroscopic and Computational Approaches for Deeper Mechanistic Insights

To fully unlock the potential of this compound, a deeper understanding of its electronic properties, reactivity, and intermolecular interactions is crucial. Advanced spectroscopic and computational techniques are indispensable tools for gaining these mechanistic insights.

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful technique for the unambiguous structural elucidation of complex organic molecules. Techniques like COSY, HSQC, and HMBC can be employed to confirm the precise connectivity of atoms in derivatives of this compound and to study their conformational dynamics in solution. The synergy between NMR spectroscopy and Density Functional Theory (DFT) calculations has become a powerful approach for structural validation. ruc.dknih.govorganic-chemistry.orgnih.gov

DFT calculations can provide valuable information about the electronic properties of this compound, such as its molecular orbital energies, charge distribution, and electrostatic potential. This information is critical for predicting its reactivity in various chemical transformations, including electrophilic aromatic substitution and nucleophilic aromatic substitution reactions. masterorganicchemistry.comuomustansiriyah.edu.iqacs.orgresearchgate.netnih.govsuniv.ac.inchemicalbook.comresearchgate.net For instance, DFT can be used to study the influence of the bromine atom and the amino groups on the aromatic ring's reactivity and to rationalize the regioselectivity of its reactions. chemrxiv.org Computational studies can also be used to model and predict the strength and directionality of halogen bonds, aiding in the rational design of new supramolecular materials. nih.gov

Future research will likely involve a combination of experimental and computational approaches to gain a comprehensive understanding of the structure-property relationships of this compound and its derivatives. This knowledge will be instrumental in guiding the development of new synthetic methodologies and innovative applications.

TechniqueApplication for this compound
2D NMR Spectroscopy Unambiguous structure determination of derivatives, conformational analysis.
Density Functional Theory (DFT) Prediction of electronic properties, reactivity, and regioselectivity of reactions; modeling of halogen bonding and other intermolecular interactions.

Q & A

Q. What are the common synthetic routes for Methyl 3,4-diamino-5-bromobenzoate, and how can reaction conditions be optimized?

this compound is typically synthesized via sequential functionalization of a benzoic acid derivative. A plausible route involves:

Bromination : Introducing bromine at the 5-position of a methyl benzoate precursor using electrophilic aromatic substitution (e.g., Br₂/FeBr₃ or NBS).

Diamination : Protecting the ester group, followed by nitration and subsequent reduction (e.g., Pd/C-H₂ for nitro to amine conversion).

Esterification : If not already present, methyl ester formation via Fischer esterification or alkylation with methyl iodide.

Q. Optimization Tips :

  • Use anhydrous conditions to prevent hydrolysis of intermediates.
  • Monitor reaction progress via TLC or HPLC to avoid over-bromination or side reactions.
  • Purify intermediates via recrystallization (e.g., using ethanol/water mixtures) .

Q. How can researchers ensure the purity of this compound, and what analytical techniques are most effective?

Purity Assurance :

  • Chromatography : Column chromatography with silica gel (eluent: ethyl acetate/hexane) separates polar byproducts.
  • Recrystallization : Ethanol or methanol-water systems yield high-purity crystals.

Q. Analytical Techniques :

  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm verify purity (>98%).
  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.5 ppm, ester carbonyl at ~δ 165 ppm).
  • Mass Spectrometry : High-resolution ESI-MS validates molecular ion peaks (expected [M+H]⁺: ~275 m/z) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

Methodology :

  • DFT Calculations : Use Gaussian or ORCA to model transition states for Suzuki-Miyaura couplings. Focus on bromine’s electrophilicity and steric hindrance from adjacent amino groups.
  • Molecular Dynamics : Simulate ligand-metal interactions (e.g., Pd(0) catalysts) to optimize coupling efficiency.
  • Hammett Analysis : Quantify electronic effects of substituents on reaction rates (σₚ values for -NH₂ and -Br guide predictive models).

Q. Data Interpretation :

  • Compare computed activation energies with experimental yields to validate accuracy .

Q. What challenges arise in characterizing the crystalline structure of this compound, and how can they be addressed using X-ray crystallography?

Challenges :

  • Crystal Growth : Polar groups (NH₂, COOCH₃) hinder crystallization; use slow evaporation in DMF/water.
  • Disorder : Flexible ester groups may cause disorder; collect data at low temperature (100 K).

Q. Solutions :

  • SHELX Refinement : Employ SHELXL for high-resolution data (e.g., λ = 0.71073 Å) to resolve hydrogen bonding (N-H⋯O interactions).
  • Twinned Crystals : Use TWINABS for integration if multiple domains are present .

Q. How does the steric and electronic environment of the bromine substituent influence reactivity in nucleophilic aromatic substitution (NAS)?

Electronic Effects :

  • Bromine’s electron-withdrawing nature activates the ring for NAS but deactivates adjacent positions.
  • Adjacent amino groups (+M effect) create competing electronic environments, requiring careful pH control (e.g., acidic conditions protonate NH₂ to reduce resonance).

Q. Steric Effects :

  • Bulky substituents at the 3,4-positions hinder attack at the 5-bromo site. Use bulky nucleophiles (e.g., tert-butoxide) to favor para substitution .

Q. What are the best practices for handling and storing this compound to prevent decomposition?

Guidelines :

  • Storage : Keep in amber vials under argon at –20°C to prevent oxidation of amino groups.
  • Stability Monitoring : Conduct periodic FT-IR analysis (check for carbonyl shifts indicating ester hydrolysis).
  • Photochemical Sensitivity : Avoid prolonged exposure to UV light during synthesis .

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Feasible Synthetic Routes

Reactant of Route 1
Methyl 3,4-diamino-5-bromobenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 3,4-diamino-5-bromobenzoate

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